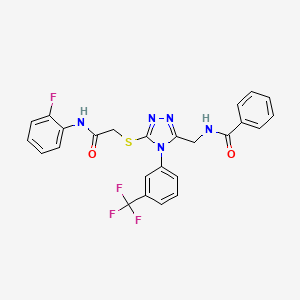

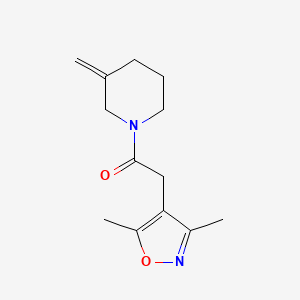

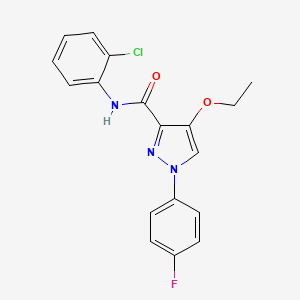

2-(3,5-Dimethyl-1,2-oxazol-4-yl)-1-(3-methylidenepiperidin-1-yl)ethan-1-one

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(3,5-Dimethyl-1,2-oxazol-4-yl)-1-(3-methylidenepiperidin-1-yl)ethan-1-one, commonly known as DMXE, is a novel psychoactive substance that belongs to the class of arylcyclohexylamines. It is structurally similar to other dissociative anaesthetics such as ketamine and phencyclidine (PCP). DMXE has been gaining popularity in the research community due to its potential therapeutic applications in treating various psychiatric disorders.

Scientific Research Applications

Tautomerism and Metal Complexation

Jones et al. (2013) conducted a comprehensive study on the tautomerism and metal complexation of 2-acylmethyl-2-oxazolines, which are structurally related to the compound . Their research, combining synthetic, spectroscopic, crystallographic, and theoretical approaches, revealed insights into the solid-state, solution, and gas phase structures of these compounds. This study suggests potential applications as ligands in coordination chemistry and metal-mediated catalysis due to their ability to form coordinated enolate complexes with metals like Cu(II) (Jones et al., 2013).

Synthesis and Spectral Analyses

Ahmed et al. (2016) developed a one-pot synthesis method for 1,4,5-trisubstituted 1,2,3-triazoles, showcasing the versatility of related oxazoline compounds in synthetic organic chemistry. Their work emphasized the utility of these compounds in generating complex structures efficiently, which could be pivotal for the development of novel pharmaceuticals and materials (Ahmed et al., 2016).

Reaction Mechanisms and Structure Revisions

Srikrishna et al. (2010) revised the structure of a product obtained from the reaction of dialkyl 2-butynoate with aniline and formaldehyde, demonstrating the complexity of reactions involving oxazoline derivatives. This study underscores the importance of accurate structural elucidation in organic synthesis and the potential of oxazoline compounds in complex chemical reactions (Srikrishna et al., 2010).

Antiviral Applications

Rashdan et al. (2021) explored the synthesis of novel thiadiazole-based molecules containing 1,2,3-triazole moiety for potential antiviral applications against COVID-19. Their structure-guided virtual screening approach highlights the potential of such compounds in the development of antiviral drugs, demonstrating the broader applicability of oxazoline derivatives in medicinal chemistry (Rashdan et al., 2021).

Nonlinear Optical Properties

Murthy et al. (2013) investigated the nonlinear optical properties of novel oxazol-5-ones, showing the relevance of oxazoline derivatives in the development of materials with specialized optical properties. This research indicates the potential of such compounds in applications ranging from optical limiters to photonic devices (Murthy et al., 2013).

properties

IUPAC Name |

2-(3,5-dimethyl-1,2-oxazol-4-yl)-1-(3-methylidenepiperidin-1-yl)ethanone |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H18N2O2/c1-9-5-4-6-15(8-9)13(16)7-12-10(2)14-17-11(12)3/h1,4-8H2,2-3H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZDFXDYKIJNMOBH-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=NO1)C)CC(=O)N2CCCC(=C)C2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H18N2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

234.29 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(3,5-Dimethyl-1,2-oxazol-4-yl)-1-(3-methylidenepiperidin-1-yl)ethan-1-one | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-[2-(2-chloro-6,8-dimethoxyquinolin-3-yl)ethyl]-2,3-dihydro-1H-isoindole-1,3-dione](/img/structure/B2957239.png)

![2-[5-(Difluoromethyl)pyridin-2-yl]ethan-1-amine](/img/structure/B2957243.png)

![N-(2-(1-ethyl-7-oxo-1H-pyrrolo[2,3-c]pyridin-6(7H)-yl)ethyl)-6-(trifluoromethyl)nicotinamide](/img/structure/B2957246.png)

![2-({1-[(9H-fluoren-9-ylmethoxy)carbonyl]piperidin-4-yl}oxy)acetic acid](/img/structure/B2957249.png)

![7-chloro-2-(4-ethylphenyl)-3H-chromeno[2,3-d]pyrimidine-4(5H)-thione](/img/no-structure.png)

![2-(4-Ethylpiperazin-1-yl)-7-methyl-4-oxopyrido[1,2-a]pyrimidine-3-carbaldehyde](/img/structure/B2957253.png)

![1-(1,3-Benzodioxol-5-yl)-3-[2-[2-(2,5-dioxopyrrolidin-1-yl)ethoxy]ethyl]urea](/img/structure/B2957259.png)